![molecular formula C11H23O5P B14641486 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester CAS No. 53311-88-9](/img/structure/B14641486.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is a chemical compound with the molecular formula C_9H_19O_4P. This compound is known for its unique structure, which includes a phosphinyl group bonded to acetic acid and esterified with 1-methylethyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester typically involves the esterification of acetic acid with bis(1-methylethoxy)phosphinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinyl esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonates.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes. The phosphinyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the acetic acid moiety.
Isopropyl acetate: An ester with a similar ester group but different functional groups.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is unique due to its combination of phosphinyl and ester groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
53311-88-9 |
|---|---|
Molekularformel |
C11H23O5P |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
propan-2-yl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C11H23O5P/c1-8(2)14-11(12)7-17(13,15-9(3)4)16-10(5)6/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
OJFIBRQSWWDNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
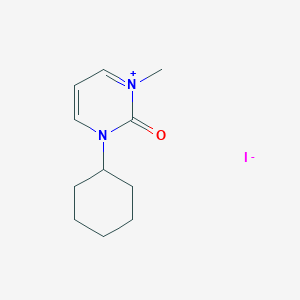
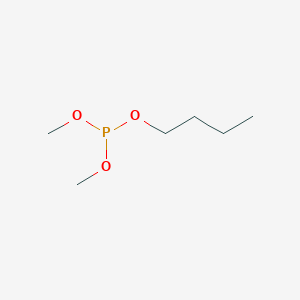
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
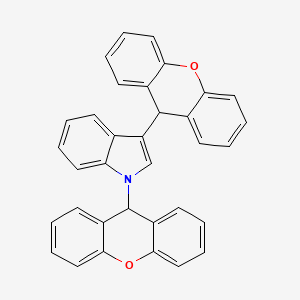

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

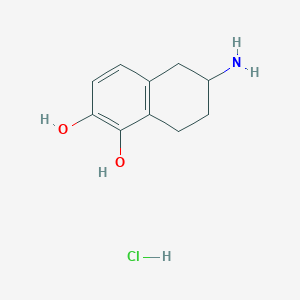

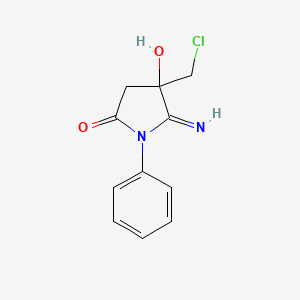
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
